REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[CH2:5](O)[CH2:6][O:7]CCO.[CH3:12][O-:13].[Na+]>CO>[CH2:1]([OH:4])[CH:2]([OH:3])[CH2:5][CH2:6][OH:7].[C:1](=[O:4])([O:13][CH3:12])[O:7][CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCO)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mol | |
AMOUNT: MASS | 53 g |
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5 mol | |
AMOUNT: MASS | 450 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[CH2:5](O)[CH2:6][O:7]CCO.[CH3:12][O-:13].[Na+]>CO>[CH2:1]([OH:4])[CH:2]([OH:3])[CH2:5][CH2:6][OH:7].[C:1](=[O:4])([O:13][CH3:12])[O:7][CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCO)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mol | |
AMOUNT: MASS | 53 g |
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5 mol | |
AMOUNT: MASS | 450 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[CH2:5](O)[CH2:6][O:7]CCO.[CH3:12][O-:13].[Na+]>CO>[CH2:1]([OH:4])[CH:2]([OH:3])[CH2:5][CH2:6][OH:7].[C:1](=[O:4])([O:13][CH3:12])[O:7][CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCO)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mol | |
AMOUNT: MASS | 53 g |
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5 mol | |
AMOUNT: MASS | 450 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[CH2:5](O)[CH2:6][O:7]CCO.[CH3:12][O-:13].[Na+]>CO>[CH2:1]([OH:4])[CH:2]([OH:3])[CH2:5][CH2:6][OH:7].[C:1](=[O:4])([O:13][CH3:12])[O:7][CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCO)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mol | |
AMOUNT: MASS | 53 g |
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5 mol | |
AMOUNT: MASS | 450 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |